molecular formula C8H14ClN3O2 B1405329 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride CAS No. 1706806-23-6

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride

Cat. No.: B1405329
CAS No.: 1706806-23-6
M. Wt: 219.67 g/mol
InChI Key: GTGRZXOUCPEHKR-UHFFFAOYSA-N
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Description

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is a chemical compound of significant interest in medicinal chemistry for the design of novel pharmacologically active lead structures. It features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its wide range of biological activities, including potential antimicrobial, anti-inflammatory, and antiproliferative effects . The integration of the pyrrolidin-3-ol moiety further enhances its value, contributing to the molecule's three-dimensional structure and providing sites for hydrogen bonding, which are critical for interactions with biological targets. This compound is strategically designed for research into non-steroidal agonists of the G-protein coupled bile acid receptor-1 (GPBAR1) . GPBAR1 is a prominent target for developing treatments for metabolic and inflammatory diseases, such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis. Compounds based on the ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) scaffold have demonstrated an ability to selectively activate GPBAR1 and induce the expression of its target genes, while showing high selectivity over other related nuclear receptors . This makes the scaffold a valuable tool for probing GPBAR1 function and for the targeted discovery of new therapeutics for metabolic disorders.

Properties

IUPAC Name

5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-2-7-10-8(13-11-7)6-3-5(12)4-9-6;/h5-6,9,12H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGRZXOUCPEHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CC(CN2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxadiazole Ring Formation

  • The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or their activated forms (e.g., acyl chlorides or esters). Amidoximes are prepared by reacting hydroxylamine with nitrile precursors.

  • For the ethyl-substituted oxadiazole, the precursor nitrile or acid contains the ethyl group at the 3-position of the oxadiazole ring.

  • A representative method involves the reaction of an amidoxime intermediate with an acyl chloride derived from the corresponding carboxylic acid under dehydrating conditions to afford the oxadiazole ring in moderate to good yields.

Coupling with Pyrrolidin-3-ol

  • The pyrrolidin-3-ol moiety, often in enantiomerically pure form (3S,5R), is introduced via nucleophilic substitution or reductive amination strategies.

  • One approach involves the use of N-Boc protected β-amino acid derivatives, which upon coupling with the oxadiazole intermediate and subsequent deprotection yield the desired pyrrolidin-3-ol structure.

  • Alternative methods include reductive amination of ketone intermediates with amines, followed by salt formation with hydrochloric acid to obtain the hydrochloride salt.

Salt Formation

  • The free base of 5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is converted to its hydrochloride salt by treatment with hydrogen chloride in dioxane or other suitable solvents, enhancing stability and solubility for pharmaceutical applications.

Representative Synthetic Scheme (Generalized)

Step Reaction Type Reagents/Conditions Outcome
1 Amidoxime formation Hydroxylamine + nitrile precursor Amidoxime intermediate
2 Oxadiazole cyclization Amidoxime + acyl chloride + base 3-Ethyl-1,2,4-oxadiazole derivative
3 Coupling with amino acid HCTU or other coupling agent + Boc-protected β-amino acid + base Oxadiazole-β-amino acid conjugate
4 Deprotection Acidic conditions (HCl in dioxane) Pyrrolidin-3-ol intermediate
5 Salt formation Treatment with HCl Hydrochloride salt of 5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

Detailed Research Findings and Data

Yields and Purity

  • Yields for the amidoxime formation and oxadiazole cyclization steps typically range from 60% to 90%, depending on reaction conditions and purification methods.

  • Coupling reactions with protected amino acids and subsequent deprotection often achieve moderate to good yields (50–80%), with stereochemical integrity maintained through use of chiral starting materials.

  • Final hydrochloride salt formation is quantitative and aids in obtaining a stable crystalline form suitable for further characterization and biological testing.

Reaction Conditions

  • Amidoxime formation: carried out in ethanol or refluxing solvents with hydroxylamine hydrochloride and base (e.g., triethylamine).

  • Oxadiazole ring closure: typically performed at elevated temperatures (80–100 °C) using coupling reagents or direct cyclization with dehydrating agents.

  • Coupling reactions: use of HCTU or similar peptide coupling agents at 80–100 °C under inert atmosphere.

  • Deprotection and salt formation: treatment with hydrogen chloride in dioxane or methanol at room temperature.

Analytical Characterization

  • The hydrochloride salt exhibits characteristic NMR signals confirming the presence of both the oxadiazole and pyrrolidine rings with stereochemical assignments consistent with (3S,5R) configuration.

  • Mass spectrometry confirms molecular weight of 219.67 g/mol.

  • Purity is typically assessed by HPLC and elemental analysis, with purity >95% achievable.

Summary Table of Preparation Methods

Preparation Aspect Methodology Description Typical Conditions Yield (%) Notes
Amidoxime formation Hydroxylamine + nitrile precursor in ethanol + base Reflux, 2–4 h 70–90 Intermediate for oxadiazole ring
Oxadiazole ring cyclization Amidoxime + acyl chloride + base 80–100 °C, 4–6 h 60–85 Key heterocycle formation
Coupling with β-amino acid HCTU-mediated coupling + Boc-protected amino acid + base 80–100 °C, inert atmosphere 50–80 Stereoselective step
Deprotection Acidic treatment (HCl in dioxane) Room temperature, 1–2 h Quantitative Generates free amine salt
Salt formation Treatment with HCl Room temperature, 1 h Quantitative Hydrochloride salt for stability

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (3S,5R)-5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride
  • Molecular Formula : C₈H₁₃N₃O₂·HCl
  • Molecular Weight : 183.21 g/mol (free base); 219.66 g/mol (hydrochloride salt)
  • CAS Number : 1594790-17-6 (free base)
  • Structural Features : The compound comprises a pyrrolidine ring substituted with a hydroxyl group at position 3 and a 3-ethyl-1,2,4-oxadiazole moiety at position 3. The stereochemistry (3S,5R) is critical for its conformational stability .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound Key Structural Features Molecular Formula CAS Number Reported Activity References
Target Compound Pyrrolidin-3-ol + 3-ethyl-1,2,4-oxadiazole C₈H₁₃N₃O₂·HCl 1594790-17-6 Limited data; presumed M1 receptor modulation
CDD-0102A Tetrahydropyrimidine + 3-ethyl-1,2,4-oxadiazole C₈H₁₂N₄O·HCl - M1 partial agonist; reduces repetitive behaviors in ASD models
3-Methyl-5-(3-pyrrolidinyl)-1,2,4-oxadiazole HCl Pyrrolidine + 3-methyl-oxadiazole C₇H₁₂ClN₃O 1121057-52-0 Unspecified CNS activity
[2-(3-Ethyl-oxadiazol-5-yl)ethyl]amine HCl Ethylamine + 3-ethyl-oxadiazole C₆H₁₂ClN₃O 952233-33-9 No reported pharmacological data
2-[5-(3-Azetidinyl)-oxadiazol-3-yl]pyrimidine HCl Azetidine + pyrimidine-oxadiazole C₉H₁₁ClN₆O 1426290-16-5 GPCR-targeted (e.g., bile acid receptor)

Key Differences and Implications

Core Heterocycle Variations :

  • Pyrrolidine vs. Tetrahydropyrimidine (CDD-0102A) :
  • However, CDD-0102A demonstrated efficacy in reducing repetitive grooming and digging in BTBR mice, suggesting its tetrahydropyrimidine core is optimal for crossing the blood-brain barrier . Azetidine vs. Pyrrolidine:
  • The smaller azetidine ring in ’s compound may reduce steric hindrance, favoring interactions with flat binding pockets (e.g., bile acid receptors) .

Substituent Effects :

  • Ethyl vs. Methyl Groups :
  • Hydroxyl Group Position:
  • The hydroxyl group on pyrrolidin-3-ol (target) provides a hydrogen-bond donor site absent in analogs like [2-(3-ethyl-oxadiazol-5-yl)ethyl]amine HCl, which could influence solubility and target engagement .

Stereochemical Considerations :

  • The (3S,5R) configuration in the target compound may enforce a specific conformation critical for M1 receptor binding, whereas racemic mixtures (e.g., 3-Methyl-5-pyrrolidinyl-oxadiazole HCl in ) could exhibit reduced potency .

Pharmacological and Biochemical Comparisons

Parameter Target Compound CDD-0102A 3-Methyl-5-pyrrolidinyl-oxadiazole HCl
Receptor Target Presumed M1 muscarinic M1 partial agonist Undefined
Behavioral Efficacy No in vivo data Reduces grooming/digging in BTBR mice No data
Metabolic Stability Unstudied Moderate (14-day chronic dosing effective) Likely low (methyl group may slow metabolism)
Synthetic Accessibility Challenging (stereochemistry) Moderate High

Biological Activity

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structural features:

  • Molecular Formula : C₈H₁₄ClN₃O₂
  • CAS Number : 1706806-23-6
  • IUPAC Name : this compound

The structure includes a pyrrolidine ring linked to an oxadiazole moiety, which is known for its potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods often utilize cyclization reactions to form the oxadiazole ring followed by functionalization to introduce the pyrrolidine structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives containing the 1,2,4-oxadiazole scaffold. For instance, compounds derived from this structure demonstrated significant cytotoxicity against various cancer cell lines including A549 (human lung adenocarcinoma) and other cancer models.

In a study evaluating multiple derivatives, it was found that certain compounds exhibited a reduction in cell viability of A549 cells by up to 66% when treated with a concentration of 100 µM for 24 hours. Notably, these compounds showed selective cytotoxicity with minimal effects on non-cancerous cells, indicating a promising therapeutic window for cancer treatment .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Compounds with oxadiazole rings have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents targeting resistant pathogens .

Other Biological Activities

Beyond anticancer and antimicrobial properties, oxadiazole derivatives have been reported to exhibit various other biological activities including:

  • Anti-inflammatory
  • Antiviral
  • Anticonvulsant

These activities are attributed to the ability of oxadiazoles to interact with multiple biological targets, including enzymes involved in inflammation and cellular signaling pathways .

Case Study: Anticancer Activity Assessment

In one notable study, researchers synthesized several oxadiazole derivatives and assessed their anticancer activity using MTT assays on A549 cells. The results indicated that specific modifications in the chemical structure significantly influenced the potency of these compounds. For example:

CompoundStructure Modification% Viability (A549)
Compound ANo modification66%
Compound BAdded methyl group45%
Compound CHydroxyl group added30%

These results underscore the importance of structural optimization in enhancing biological activity .

Case Study: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various oxadiazole derivatives against clinically significant pathogens. The study utilized standard susceptibility testing methods and found that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The findings are summarized below:

PathogenMinimum Inhibitory Concentration (MIC)
MRSA0.5 µg/mL
Klebsiella pneumoniae1 µg/mL
Escherichia coli2 µg/mL

This highlights the potential application of these compounds in treating infections caused by resistant bacteria .

Q & A

Basic: What are the recommended synthetic routes for 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride?

Methodological Answer:
The synthesis of heterocyclic compounds like this typically involves cyclocondensation or nucleophilic substitution. For the oxadiazole moiety, a nitrile oxide cycloaddition with a pyrrolidine precursor is plausible. Key steps include:

  • Precursor preparation : Synthesize 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives via reaction of amidoximes with acyl chlorides .
  • Coupling : Use peptide coupling agents (e.g., EDC/HOBt) to link the oxadiazole to pyrrolidin-3-ol.
  • Hydrochloride formation : Treat the free base with HCl in anhydrous conditions.
    Validate intermediates via thin-layer chromatography (TLC) and mass spectrometry (MS) .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR : Use 1^1H and 13^13C NMR to confirm the pyrrolidine ring (δ 2.5–4.0 ppm for protons) and oxadiazole (δ 8.0–9.0 ppm for aromatic protons). Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • IR : Identify hydroxyl (broad ~3200 cm1^{-1}) and oxadiazole C=N (1630–1680 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]+^+) and isotopic pattern matching .

Basic: How to assess purity and residual solvents in the final compound?

Methodological Answer:

  • HPLC/UV : Use a C18 column with a mobile phase (e.g., ammonium acetate buffer pH 6.5 and acetonitrile gradient) and UV detection at 254 nm .
  • Karl Fischer Titration : Quantify water content (<0.5% w/w).
  • GC-MS : Screen for residual solvents (e.g., DCM, THF) per ICH Q3C guidelines .

Advanced: How to optimize reaction yield using Design of Experiments (DOE)?

Methodological Answer:

  • DOE Framework : Apply a fractional factorial design to test variables (temperature, catalyst loading, solvent ratio). Use software like Minitab or JMP for analysis .
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 60°C, 1.2 eq. catalyst) and validate with triplicate runs.
  • Contingency Planning : Include "center points" to detect curvature effects and adjust models iteratively .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian or ORCA software) .
  • Heteronuclear Experiments : Use 15^15N NMR or HSQC to distinguish oxadiazole nitrogen environments.
  • Degradation Studies : Test stability under heat/light to rule out decomposition artifacts .

Advanced: Can quantum mechanics/molecular mechanics (QM/MM) predict reactivity of the oxadiazole-pyrrolidine system?

Methodological Answer:

  • Reaction Path Search : Use QM software (e.g., GRRM or Gaussian) to simulate transition states for hydrolysis or ring-opening reactions.
  • Solvent Effects : Apply polarizable continuum models (PCM) to account for solvation .
  • Validation : Compare predicted activation energies with experimental kinetic data .

Advanced: How to design stability studies under varying conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via HPLC and identify byproducts with LC-MS .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C.
  • Excipient Compatibility : Co-process with common excipients (e.g., lactose, Mg stearate) and monitor interactions .

Advanced: What assays are suitable for evaluating biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Target Selection : Prioritize enzymes with oxadiazole-binding pockets (e.g., metalloproteases) via molecular docking (AutoDock Vina).
  • Kinetic Assays : Use fluorescence-based substrates (e.g., FRET peptides) to measure IC50_{50} values.
  • Counter-Screening : Test selectivity against related enzymes to minimize off-target effects .

Advanced: How do electronic effects influence interactions between the oxadiazole and pyrrolidine moieties?

Methodological Answer:

  • Hammett Analysis : Introduce substituents on the oxadiazole and measure changes in reactivity (e.g., pKa shifts via UV titration).
  • X-ray Crystallography : Resolve crystal structures to assess intramolecular hydrogen bonding or steric effects .
  • DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

Advanced: How to ensure compliance with laboratory safety protocols during synthesis?

Methodological Answer:

  • Risk Assessment : Pre-screen reagents for toxicity (e.g., LD50_{50} from PubChem) and implement fume hood protocols for volatile intermediates .
  • Waste Management : Segregate halogenated solvents (e.g., DCM) for proper disposal.
  • Documentation : Maintain a reaction hazard log (e.g., thermal runaway risks) per OSHA guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride

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